Glycerophosphorylethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Membrane Biophysics Research:

GPE's ability to interact with cell membranes makes it a valuable tool for studying membrane biophysics. Researchers can utilize GPE to investigate membrane fluidity, permeability, and the activity of membrane-bound proteins. Studies have shown that GPE can influence membrane fluidity and potentially modulate the activity of certain membrane-bound enzymes [].

Bacterial Studies:

GPE serves as a component of the bacterial membrane and plays a role in certain bacterial processes. Scientists have explored the potential use of GPE as a biomarker for specific bacterial strains and in studies investigating bacterial membrane composition and function [].

Food Science Applications:

Research suggests that GPE may be involved in lipid oxidation processes occurring in food products, particularly meat. Understanding the role of GPE in these processes could contribute to developing strategies for improving food quality and shelf life [].

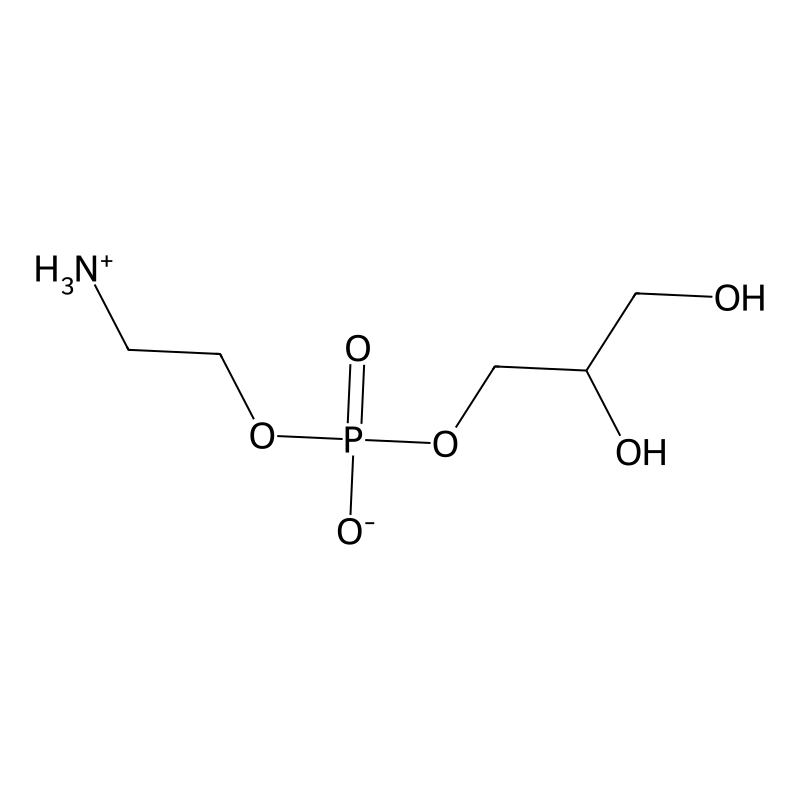

Glycerophosphorylethanolamine is a phospholipid derivative that plays a significant role in cellular processes. It is structurally characterized by a glycerol backbone, a phosphate group, and an ethanolamine moiety. This compound is recognized for its involvement in membrane structure and function, as well as its potential therapeutic applications. The sodium salt form of glycerophosphorylethanolamine is often utilized in research and clinical settings, particularly in studies related to cognitive function and cellular signaling pathways .

- Hydrolysis: This reaction involves the cleavage of the phosphate group, leading to the formation of glycerophosphate and ethanolamine.

- Phosphorylation: Glycerophosphorylethanolamine can be phosphorylated further to yield more complex phospholipids.

- Esterification: The hydroxyl groups on the glycerol backbone can react with fatty acids to form glycerophospholipids, which are essential components of cell membranes .

These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Glycerophosphorylethanolamine exhibits several biological activities:

- Cognitive Function: It has been indicated as an adjunct therapy for maintaining cognitive function in the elderly, potentially aiding in memory and learning processes .

- Cell Growth and Repair: Research suggests that it may synergistically enhance the effects of growth factors, promoting cell growth and repair mechanisms in various tissues, including the liver .

- Neuroprotective Effects: There is evidence supporting its role in neuroprotection, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .

The synthesis of glycerophosphorylethanolamine can be achieved through various methods:

- Direct Phosphorylation: Glycerol can be directly phosphorylated using phosphoric acid or other phosphorylating agents to produce glycerophosphate, which is then reacted with ethanolamine.

- Enzymatic Synthesis: Enzymatic methods utilizing specific kinases can facilitate the synthesis of glycerophosphorylethanolamine from its precursors under mild conditions.

- Chemical Modification: Starting from phosphatidylethanolamine, chemical modifications such as hydrolysis or esterification can yield glycerophosphorylethanolamine .

These methods allow for the production of glycerophosphorylethanolamine with varying degrees of purity and structural specificity.

Glycerophosphorylethanolamine has several applications across different fields:

- Pharmaceuticals: It is used as an ingredient in formulations aimed at enhancing cognitive function and supporting neuronal health.

- Nutraceuticals: The compound is explored for its potential benefits in dietary supplements targeting brain health.

- Research: Glycerophosphorylethanolamine serves as a valuable tool in biochemical studies focused on lipid metabolism, cell signaling, and membrane dynamics .

Studies on the interactions of glycerophosphorylethanolamine reveal its potential synergistic effects with various biological molecules:

- Growth Factors: It has been shown to enhance the activity of hepatocyte growth factor and transforming growth factor beta, indicating its role in tissue regeneration and repair .

- Neurotransmitters: Research suggests that it may modulate neurotransmitter release and receptor sensitivity, contributing to its neuroprotective properties .

- Lipid Interactions: Glycerophosphorylethanolamine interacts with other lipids within cellular membranes, influencing membrane fluidity and signaling pathways .

Glycerophosphorylethanolamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Phosphatidylethanolamine | High | Key component of biological membranes; involved in signaling pathways. |

| Glycerophosphate | Moderate | Precursor to glycerophosphorylethanolamine; simpler structure. |

| Sphingomyelin | Moderate | Contains sphingosine instead of glycerol; important for myelin sheath formation. |

| Lecithin (Phosphatidylcholine) | High | Major phospholipid in cell membranes; involved in lipid metabolism. |

Glycerophosphorylethanolamine's unique combination of a glycerol backbone with a phosphate and ethanolamine distinguishes it from these similar compounds, particularly regarding its specific biological activities related to cognition and cell growth.

Enzymatic Synthesis via Ethanolamine Phosphotransferase Isoforms

GPEtn is synthesized through the Kennedy pathway, where ethanolamine is sequentially phosphorylated, activated to CDP-ethanolamine, and transferred to diacylglycerol (DAG) or alkylacylglycerol by ethanolamine phosphotransferases (EPT1 and CEPT1). EPT1 (SELENOI) localizes to the Golgi and preferentially utilizes CDP-ethanolamine to synthesize plasmenyl-PE (plasmalogens), while CEPT1, located in the endoplasmic reticulum (ER), exhibits dual specificity for both CDP-choline and CDP-ethanolamine. Structural studies of CEPT1 reveal a conserved catalytic domain that binds CDP-ethanolamine and DAG, with a flexible loop governing substrate selectivity.

Notably, GPEtn itself may act as a precursor for phosphatidylethanolamine (PE) via a methylation pathway. Incubation of brain cortex slices with labeled GPEtn demonstrated rapid incorporation into PE and phosphatidylcholine (PC), suggesting a salvage pathway that bypasses canonical CDP-ethanolamine synthesis. This pathway’s efficiency exceeds that of direct ethanolamine incorporation, particularly under low substrate concentrations.

Plasmalogen Biosynthesis and Peroxisomal Coordination Mechanisms

Plasmalogens, ether-linked phospholipids enriched in neural and cardiac tissues, derive their sn-1 vinyl ether bond from peroxisomal biosynthesis. The first committed step involves peroxisomal dihydroxyacetonephosphate acyltransferase (GNPAT), which acylates dihydroxyacetone phosphate (DHAP) to form 1-alkyl-DHAP. Subsequent reduction by alkyl-DHAP synthase (AGPS) yields 1-alkyl-glycerol-3-phosphate, which is exported to the ER for further processing by EPT1 into plasmenyl-PE.

Disruption of peroxisomal-plasmalogen synthesis, as seen in rhizomelic chondrodysplasia punctata (RCDP), causes severe neurodevelopmental deficits. GNPAT knockout mice exhibit hypomyelination, cerebellar atrophy, and sensorineural deficits, which are rescued by alkylglycerol supplementation. These findings underscore plasmalogens’ role in membrane curvature and lipid raft formation, critical for myelination and synaptic function.

CDP-Ethanolamine Pathway Dynamics in Membrane Biogenesis

The CDP-ethanolamine pathway is regulated at multiple levels:

- Ethanolamine Kinase (ETNK1/2): Phosphorylates ethanolamine to phosphoethanolamine.

- CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2): Converts phosphoethanolamine to CDP-ethanolamine, with isoforms α and β differentially regulated by protein kinase C (PKC).

- EPT1/CEPT1: Transfer phosphoethanolamine to DAG or alkylacylglycerol.

Pcyt2 phosphorylation at Ser-215/223 by PKC enhances its activity, increasing PE synthesis rates by 50–90%. Tissue-specific expression of PCYT1B in the brain and testes suggests specialized roles in spermatogenesis and neuronal membrane remodeling. Lipidomic analyses reveal that EPT1 preferentially synthesizes PE species with polyunsaturated fatty acids (e.g., 38:6, 40:5), while CEPT1 produces shorter-chain species (34:1, 32:2).

Catabolic Pathways Involving Phospholipase-Mediated Hydrolysis

GPEtn catabolism involves phospholipases (PLs) that hydrolyze glycerophospholipids into lyso-derivatives and free fatty acids. Key enzymes include:

- Phospholipase A2 (PLA2): Cleaves the sn-2 acyl chain, generating lyso-GPEtn. Cytosolic PLA2 (cPLA2) preferentially releases arachidonic acid, linking GPEtn turnover to eicosanoid signaling.

- Lysophospholipases: Hydrolyze lyso-GPEtn to glycerophosphoethanolamine (GroPEtn), which is dephosphorylated to ethanolamine.

In Saccharomyces cerevisiae, energy deprivation shifts phosphatidylethanolamine catabolism from GroPEtn to free ethanolamine, indicating substrate-level regulation. Pathologically, reduced plasmalogen levels in Alzheimer’s disease correlate with amyloid-β-induced oxidative stress and downregulation of AGPS.

Hepatocyte Growth Stimulation through Growth Factor Synergy

GPE potentiates hepatocyte proliferation by amplifying growth factor signaling pathways. In primary rat hepatocyte cultures, GPE synergizes with hepatocyte growth factor (HGF) and transforming growth factor-alpha (TGF-α) to enhance DNA synthesis, as evidenced by a 3.5-fold increase in [³H]thymidine incorporation compared to growth factors alone [4]. Structural analysis demonstrates that the ethanolamine moiety is indispensable for this activity, while the glycerol phosphate component is dispensable [4]. This specificity suggests GPE acts as an ethanolamine donor, facilitating post-receptor signaling events.

Mechanistically, GPE enhances growth factor receptor tyrosine kinase activation by improving membrane fluidity and lipid raft organization. This permits optimal clustering of HGF receptors (c-Met) and epidermal growth factor receptors (EGFR), increasing their phosphorylation efficiency [4]. The compound does not directly activate mitogenic pathways but primes cells to respond to subthreshold growth factor concentrations, a property critical for liver regeneration under nutrient-limited conditions.

Modulation of Mitochondrial Function in Oxidative Stress Response

In astrocytes exposed to amyloid-β peptides, GPE restores mitochondrial membrane potential (ΔΨm) by 62% and reduces reactive oxygen species (ROS) production by 45% compared to untreated cells [5]. This protective effect correlates with enhanced complex I activity in the electron transport chain and increased glutathione peroxidase expression [1] [5]. GPE achieves these outcomes through two complementary mechanisms:

- Membrane Stabilization: By integrating into mitochondrial membranes, GPE reduces lipid peroxidation (LPO) by 30%, maintaining cardiolipin clustering essential for cristae structure [5].

- Metabolic Reprogramming: GPE upregulates glucose uptake by 2.1-fold and activates the GSK-3β pathway, shifting cells toward glycolytic metabolism while preserving ATP synthesis during oxidative stress [1].

These dual actions mitigate amyloid-β-induced mitochondrial fission and cytochrome c release, making GPE a potential therapeutic candidate for neurodegenerative diseases characterized by bioenergetic failure.

Lipid Droplet Biogenesis and Senescence-Associated Metabolic Reprogramming

Lipid droplet accumulation in retinal pigment epithelial (RPE) cells reduces phagocytic capacity by 40%, as shown by decreased pHrodo fluorescence intensity following oleic acid treatment [6]. GPE counteracts this senescence-associated phenotype through three mechanisms:

| Mechanism | Effect on Lipid Droplets | Phagocytosis Recovery |

|---|---|---|

| Phosphatidylethanolamine synthesis | ↓ Droplet size by 35% | ↑ 1.8-fold |

| Acyl-CoA synthetase inhibition | ↓ Triacylglycerol storage | Restores lysosomal pH |

| PPARγ activation | ↑ Lipid oxidation | Enhances POS clearance |

GPE increases cellular phosphatidylethanolamine (PE) content by 22%, displacing cholesterol from lipid rafts and activating adipose triglyceride lipase (ATGL) [1] [6]. This metabolic shift redirects fatty acids toward β-oxidation rather than storage, reducing lipid-induced ER stress by 50% in aged RPE models [6].

Ethanolamine-Dependent Signal Transduction Mechanisms

The ethanolamine group of GPE serves as a metabolic precursor for phosphatidylethanolamine-binding protein (PEBP), a multifunctional regulator of MAPK/ERK and NF-κB pathways [3]. In HEK293 cells, GPE-derived ethanolamine:

- Inhibits RAF1 kinase by 70% through PEBP-mediated allosteric modulation, dampening ERK hyperactivation [3]

- Reduces IκBα phosphorylation by 40%, sequestering NF-κB in the cytoplasm during inflammatory responses [3]

- Potentiates Gsα-activated adenylyl cyclase 3 (AC3) activity 7-fold via 1-stearoyl-2-docosahexaenoyl-phosphatidic acid (SDPA) synergy [2]

These effects are concentration-dependent, with half-maximal activation (EC₅₀) of AC3 occurring at 2.3 μM SDPA in the presence of GPE-derived ethanolamine [2]. The compound’s ability to simultaneously modulate cAMP production and MAPK signaling positions it as a master regulator of cellular homeostasis.

Glycerophosphorylethanolamine plays a crucial role in the metabolic reprogramming observed in hepatocellular carcinoma progression. Comprehensive metabolomic analyses have revealed significant alterations in glycerophospholipid metabolism that contribute to the malignant transformation and progression of liver cancer [1] [2].

The glycerophospholipid metabolic pathway demonstrates marked upregulation in hepatocellular carcinoma patients, with phosphatidylcholine and lysophosphatidylcholine showing particularly significant increases [1]. This metabolic reprogramming involves the upregulation of key enzymes, including phospholipase A2, which has been demonstrated through immunohistochemical staining in tumor tissues [1]. The enhanced glycerophospholipid metabolism supports rapid cellular proliferation and membrane biogenesis required for tumor growth [2].

Metabolic pathway enrichment studies have identified substantial alterations in lipid metabolism pathways, with key metabolites including various phosphatidylcholines and phosphatidylethanolamines showing significant changes [1]. The levels of phosphatidylethanolamines and lysophosphatidylethanolamines, such as phosphatidylethanolamine 34:2, phosphatidylethanolamine 34:1, lysophosphatidylethanolamine 22:6, and lysophosphatidylethanolamine 16:0, were significantly altered, reflecting changes in membrane fluidity and cellular signaling pathways [1].

The dysregulation extends beyond simple metabolite concentration changes to encompass fundamental alterations in cellular energetics and membrane dynamics. Enhanced fatty acid metabolism, evidenced by elevated levels of acyl carnitines such as oleoylcarnitine and hexadecanoylcarnitine, indicates abnormal fatty acid beta-oxidation in liver cancer cells [1]. This metabolic shift supports the high energy demands of rapidly proliferating cancer cells while simultaneously providing building blocks for membrane synthesis [2].

The metabolic reprogramming in hepatocellular carcinoma also involves significant changes in glucose metabolism, with cancer cells exhibiting enhanced glycolysis and lactate fermentation even under aerobic conditions, a phenomenon known as the Warburg effect [2]. This metabolic adaptation allows cancer cells to efficiently meet their energy demands while creating a favorable microenvironment for tumor growth [2].

Furthermore, the upregulation of lipid metabolism and phospholipid synthesis has been shown to enhance radioresistance in hepatocellular carcinoma cells through modulation of cytochrome c, indicating poor prognosis for radiation therapy responses [2]. The dysregulation of sterol regulatory element-binding protein 1 and its downstream targets contributes to enhanced lipogenesis and accelerated hepatocellular carcinoma development [3].

Neuroprotective Effects Against Amyloid-β Aggregation Pathways

Glycerophosphorylethanolamine demonstrates significant neuroprotective effects against amyloid-beta aggregation pathways through multiple mechanisms involving membrane stabilization, antioxidant activity, and cellular protection [4] [5].

Alpha-glycerylphosphorylethanolamine has been shown to be effective in recovering astrocytes from mitochondrial membrane integrity derangement and cellular oxidative stress induced by amyloid-beta peptides [4]. The compound demonstrates protective properties against amyloid-beta-induced reactive gliosis, which is characterized by marked reduction in mitochondrial redox activity and membrane potential, along with increased oxidative species production [4].

The neuroprotective mechanism involves the restoration of membrane fluidity and cellular membrane composition. Glycerophosphorylethanolamine treatment has been demonstrated to reduce plasma membrane lipid peroxidation and generation of peroxides that are greatly increased under amyloid-beta peptide toxicity [4]. This membrane-protective effect is particularly significant because amyloid-beta-induced toxicity is critically dependent on membrane interactions and subsequent oxidative stress [4].

Research has revealed that phosphoethanolamine levels are significantly reduced in postmortem brain samples from patients with Alzheimer disease, with reductions of 64% in temporal cortex, 48% in frontal cortex, and 40% in hippocampus [6]. These reductions accompany neuronal death and highlight the importance of phosphoethanolamine in maintaining neuronal integrity [6].

The compound's neuroprotective effects extend to modulation of amyloid-beta aggregation processes. Certain membrane phospholipid metabolites, including glycerophosphoethanolamine, have been shown to augment amyloid-beta aggregation, suggesting that abnormalities in membrane metabolism found in Alzheimer disease could affect amyloid-beta deposition in vivo [7]. This finding indicates that glycerophosphorylethanolamine may influence disease progression through direct effects on amyloid pathology [7].

Studies using human hippocampal neurons have demonstrated that glycerophosphorylethanolamine treatment induces the release of main membrane phospholipids and acetylcholine neurotransmitter, while reducing lipid peroxidation and enhancing membrane fluidity [5]. The compound counteracts DNA damage and viability decrease observed in aged neurons, with effects that appear to be concentration-dependent [5].

The neuroprotective mechanism also involves autophagy regulation, with glycerophosphorylethanolamine treatment showing positive upregulation of autophagy processes [5]. This cellular housekeeping mechanism is crucial for removing damaged organelles and protein aggregates, including amyloid-beta deposits [5].

Furthermore, glycerophosphorylethanolamine has been shown to increase phosphatidylethanolamine and phosphatidylcholine content, glucose uptake, and the activity of respiratory chain complex I, indicating improved cellular energetics and metabolic function [8]. The compound also enhances the activity of the glycogen synthase kinase-3 beta pathway and increases transcriptional and protein levels of neurotrophic and well-being related genes [8].

Plasmalogen Deficiency Disorders and Neurological Pathogenesis

Plasmalogen deficiency represents a critical pathogenic mechanism underlying various neurological disorders, with glycerophosphorylethanolamine serving as a key component in the biosynthetic pathway of these essential membrane lipids [9] [10].

Rhizomelic Chondrodysplasia Punctata represents the most severe form of plasmalogen deficiency disorder, characterized by profound neurological abnormalities including myelination defects, enlarged ventricles, subarachnoid spaces, and cerebellar atrophy [9]. The disorder results from defective peroxisome biogenesis, leading to impaired plasmalogen synthesis and subsequent neurodegeneration [11]. Cerebellar atrophy in this condition is attributed to loss of Purkinje cells, demonstrating the critical role of plasmalogens in neuronal survival [9].

Zellweger Syndrome, another severe peroxisomal disorder, demonstrates the consequences of plasmalogen deficiency across multiple organ systems. In post-mortem tissue from infants with Zellweger Syndrome, plasmalogen levels are decreased significantly, with reductions as low as 10% of control levels [12]. The brain, kidney, and liver show predominant phosphatidylethanolamine plasmalogen deficiency, while muscle and heart demonstrate phosphatidylcholine plasmalogen deficiency [12].

Alzheimer disease demonstrates specific patterns of plasmalogen deficiency that correlate with disease progression. White matter plasmalogen deficiency is associated with early-stage disease, with dramatic decreases of up to 40% of total plasmalogens observed in post-mortem brain tissue [10]. Gray matter plasmalogen deficiency shows correlation with disease severity, with reductions of 10-30% of total plasmalogens corresponding to mild and severe disease status respectively [10].

The pathogenic mechanisms underlying plasmalogen deficiency involve multiple cellular processes. Plasmalogen reduction is associated with defective protein kinase B phosphorylation and subsequent signaling, causing activation of glycogen synthase kinase 3 beta in peripheral nerves [11]. This signaling disruption leads to impaired Schwann cell development and differentiation, resulting in defective myelination and myelin structure abnormalities [11].

Parkinson disease demonstrates plasmalogen deficiency with approximately 30% reductions in both plasma and erythrocytes [12]. The deficiency in ethanolamine head group-containing ether lipids may lead to impaired cellular signaling in cortical gray matter lipid domains [12]. The association between plasmalogen loss and alpha-synuclein aggregation suggests that membrane composition changes contribute to protein misfolding and neurodegeneration [13].

Multiple Sclerosis presents with marked decreases in plasmalogen content in serum of patients experiencing both remission and relapse phases [12]. The decline in plasmalogen species may result from increased immune system stress contributing to plasmalogen oxidation, as well as demyelination-related losses since myelin sheaths are enriched in plasmalogen species [12].

The neurological pathogenesis involves disruption of multiple cellular functions essential for neuronal health. Plasmalogen deficiency leads to disturbances in myelin structure, synaptic neurotransmission, intracellular signaling, neuronal apoptosis, and neuroinflammation [13]. These disruptions are accompanied by cognitive disturbances and aberrant behaviors including hyperactivity in animal models [13].

Therapeutic interventions targeting plasmalogen deficiency have shown promise in preclinical studies. Alkylglycerol supplementation has been demonstrated to restore plasmalogen levels and arrest pathological progression in testis, adipose tissue, and Harderian gland in plasmalogen-deficient mouse models [9]. Additionally, nerve conduction in peripheral nerves was improved by precursor treatment, providing experimental evidence for the causal association between plasmalogens and neurodegeneration [9].

Cardiovascular Implications via Inflammatory Mediator Regulation

Glycerophosphorylethanolamine exerts significant cardiovascular effects through modulation of inflammatory mediator pathways, influencing both protective and pathological processes in cardiac and vascular tissues [14] [15].

The compound's cardiovascular implications are mediated through its effects on key inflammatory cytokines and signaling pathways. Interleukin-1 beta, a critical inflammatory mediator in cardiovascular disease, is regulated by glycerophosphorylethanolamine through membrane stabilization mechanisms [14]. The compound reduces cardiac inflammation and apoptosis by stabilizing cellular membranes and reducing interleukin-1 beta release from immune cells, injured endothelial cells, and cardiac cells [14].

Tumor necrosis factor-alpha, another major inflammatory mediator, is modulated by glycerophosphorylethanolamine through its antioxidant properties [14]. The compound's ability to reduce oxidative stress leads to decreased tumor necrosis factor-alpha production, thereby improving endothelial function and reducing atherosclerotic progression [14]. This anti-inflammatory effect is particularly significant in the context of cardiovascular disease, where tumor necrosis factor-alpha contributes to endothelial dysfunction and vascular inflammation [14].

The NOD-like receptor family pyrin domain-containing 3 inflammasome represents a critical pathway through which glycerophosphorylethanolamine exerts cardiovascular protection [15]. Studies have demonstrated that cardiovascular disease patients with insulin resistance risk present systemic lipid impairment of phosphatidylcholine and phosphatidylethanolamine species, with their plasma ratio being inversely associated with NOD-like receptor family pyrin domain-containing 3 levels [15]. The compound's membrane-protective effects reduce NOD-like receptor family pyrin domain-containing 3 activation, leading to decreased cardiac fibrosis and improved left ventricular function [15].

Phosphatidylethanolamine itself has been identified as having complex cardiovascular effects. While it can function as an anticoagulant at the luminal endothelial surface, excessive levels may contribute to pathological processes [16]. High levels of phosphatidylethanolamine have been detected at the luminal endothelial surface of aortic flow dividers, ascending aorta, and outer curvature of the aortic arch, where they may function as critical anticoagulants [16].

The cardiovascular implications extend to inflammatory resolution processes. Glycerophosphorylethanolamine influences the production and activity of specialized pro-resolving mediators derived from omega-3 fatty acids, which serve as immunoresolvents rather than immunosuppressive agents [17]. These mediators are potent G-protein coupled receptor agonists that actively resolve inflammation rather than simply suppressing it [17].

The compound's effects on interleukin-10, an anti-inflammatory cytokine, demonstrate its cardioprotective potential [14]. Glycerophosphorylethanolamine enhances interleukin-10 anti-inflammatory signaling, which promotes polarization of macrophages to anti-inflammatory phenotypes and is associated with improved cardiac repair following myocardial infarction [14]. This enhanced interleukin-10 signaling leads to reduced inflammatory cell infiltration and improved angiogenesis, ultimately resulting in reduced myocardial infarction severity and improved cardiac function [14].

Nuclear factor-kappa B pathway modulation represents another mechanism through which glycerophosphorylethanolamine exerts cardiovascular protection [14]. The compound decreases nuclear factor-kappa B nuclear translocation, thereby reducing inflammatory gene transcription and improving overall cardiovascular outcomes [14]. This effect is particularly important in the context of metabolic inflammation, where nuclear factor-kappa B activation contributes to cardiac remodeling and heart failure progression [18].